[1-(2-Fluorophenyl)cyclopentyl]methanol
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Overview
Description
[1-(2-Fluorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15FO . It is a cyclopentyl derivative where the cyclopentyl ring is substituted with a 2-fluorophenyl group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-fluorobenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Fluorophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluorophenyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, owing to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(2-Fluorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Chlorophenyl)cyclopentyl]methanol
- [1-(2-Bromophenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
Uniqueness
Compared to similar compounds, [1-(2-Fluorophenyl)cyclopentyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15FO |
---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15FO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI Key |
UODWQRHLLSMONW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2F |
Origin of Product |
United States |
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